molecular formula C14H13N5O3 B2487735 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034375-77-2

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2487735
M. Wt: 299.29
InChI Key: GSSUZNAIFXZZCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves multistep reaction sequences starting from 6-methyl nicotinate. These processes often include the formation of 1,3,4-oxadiazoline derivatives bearing a 6-methylpyridine moiety, which are established through various spectral and elemental analyses (Shyma et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category can be confirmed through different spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectral data. In some cases, the three-dimensional structure can be further elucidated through single-crystal X-ray analysis, offering detailed insight into the molecular configuration and spatial arrangement (Shyma et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, often serving as intermediates in the synthesis of other complex molecules. The reaction mechanisms and pathways can significantly differ based on the functional groups attached to the nicotinamide core. Their chemical properties, including reactivity and stability, are influenced by the substitution pattern on the nicotinamide ring and the presence of additional heterocyclic systems (Shyma et al., 2013).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Studies on nicotinamide derivatives, such as 4-thiazolidinones of nicotinic acid, have demonstrated antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing comparable activity to standard drugs in some cases (Patel & Shaikh, 2010). Similarly, 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety have shown antimicrobial and antioxidant activities, highlighting the potential of such structures in developing new antimicrobial agents (Shyma et al., 2013).

Catalysis and Synthetic Chemistry

Research into the isomerization of propargylisoxazole to pyridine under Fe(II)/Au(I) relay catalysis has paved the way for efficient synthesis methods for methyl nicotinates and halonicotinates, demonstrating the versatility of nicotinamide derivatives in synthetic chemistry (Galenko et al., 2017).

Enzyme Inhibition for Therapeutic Targets

Nicotinamide derivatives have been explored for their inhibitory effects on enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic and chronic diseases. Small molecule inhibitors of NNMT offer insights into developing treatments for conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments, showcasing the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).

Structural Characterization and Biological Activity

Structural modifications in nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects. Structural characterization aids in understanding the biological activity and potential applications of these compounds (Burnett et al., 2015).

properties

IUPAC Name

6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSUZNAIFXZZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

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